molecular formula C12H16O3 B1228920 Benzyl 2-methyl-3-hydroxybutanoate

Benzyl 2-methyl-3-hydroxybutanoate

Cat. No. B1228920
M. Wt: 208.25 g/mol
InChI Key: VDARBCCMTDKLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methyl-3-hydroxybutanoate is a fatty acid ester obtained by the formal condensation of hydroxy group of benzyl alcohol with the carboxy group of 3-hydroxy-2-methylbutanoic acid. It is a benzyl ester and a fatty acid ester. It derives from a 3-hydroxy-2-methylbutanoic acid.

Scientific Research Applications

Application in Synthesis and Catalysis

A study by Behrens and Paquette (2003) explored the use of intermediates like methyl 3-hydroxy-2-methylenebutanoate and Methyl 2-(benzylamino)methyl-3-hydroxybutanoate in organic syntheses processes, demonstrating the compound's role in various synthesis reactions (Behrens & Paquette, 2003). Similarly, Kischel et al. (2007) highlighted its use in iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showcasing its application in catalytic reactions (Kischel et al., 2007).

Biotechnological Applications

Ribeiro et al. (2014) demonstrated the enantioselective reduction of benzyl acetoacetate (a related compound) to benzyl (S)-3-hydroxybutanoate by microorganisms, indicating potential applications in biotechnology and enzymatic processes (Ribeiro et al., 2014).

Application in Organic Chemistry

Zhang et al. (2009) achieved a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, an approach vital for creating intermediates for biologically active compounds. This underscores its relevance in organic chemistry and pharmaceutical synthesis (Zhang et al., 2009).

Miscellaneous Applications

Denmark and Ahmad (2007) explored its application in the carbonylative opening of terminal epoxides, demonstrating the compound's versatility in various organic reactions (Denmark & Ahmad, 2007).

properties

Product Name

Benzyl 2-methyl-3-hydroxybutanoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

benzyl 3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C12H16O3/c1-9(10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3

InChI Key

VDARBCCMTDKLBW-UHFFFAOYSA-N

SMILES

CC(C(C)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(C)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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